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2-(4-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11859115
M. Wt: 254.27 g/mol
InChI Key: GOTSKHSRRQJIKG-UHFFFAOYSA-N
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Description

Significance of Aryl-Naphthalene and Fluorinated Aryl Scaffolds in Contemporary Organic Chemistry Research

The naphthalene (B1677914) scaffold, composed of two fused benzene (B151609) rings, is a privileged structure in medicinal chemistry. nih.gov It is a key component in numerous bioactive compounds, including agents with anti-cancer and anti-HIV properties. nih.gov While some naphthalene-containing compounds have been identified as potentially mutagenic, which necessitates careful study, the scaffold remains a valuable core for drug design. nih.gov The functionalization of the naphthalene unit can lead to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com

Parallel to the utility of the naphthalene core, the incorporation of fluorine into organic molecules is a powerful and widely used strategy in drug discovery. sigmaaldrich.comchemsrc.com The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl (-CHF₂) group, can profoundly alter a molecule's properties. sigmaaldrich.com Fluorine's high electronegativity can influence a molecule's acidity, metabolic stability, and binding interactions with biological targets. thermofisher.com The difluoromethyl group, in particular, is valued in drug design. acs.org This strategic use of fluorine has been a continuing trend in the development of new therapeutics. chemsrc.com

Compound Class/NameTherapeutic Application/Use
Podophyllotoxins (e.g., Etoposide)Anti-cancer agents. nih.gov
RifampicinAntitubercular drug. nih.gov
Justiprocumin A & BAnti-HIV properties. nih.gov
2-BromonaphthaleneIntermediate for semiconducting molecules. ossila.com

Contextualization of 2-(4-(Difluoromethyl)phenyl)naphthalene within Polycyclic Aromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. acs.org Naphthalene, with its two fused rings, is the simplest PAH. acs.orgorst.edu PAHs are generated through processes like the incomplete combustion of organic materials, and they are found in sources such as coal tar and petroleum. acs.orgorst.edu

A PAH derivative is a molecule that uses a PAH as its core structure but includes additional atoms or functional groups. The compound This compound is a classic example of a PAH derivative. Its structure consists of:

A naphthalene core, which is the parent PAH.

A phenyl group attached to the 2-position of the naphthalene ring, forming a biaryl system.

A difluoromethyl group (-CHF₂) attached to the 4-position of the phenyl ring.

This structure firmly places it within the family of substituted, fluorinated biaryl compounds built upon a PAH framework. While specific research on this exact molecule is not widely published, its synthesis can be proposed based on established chemical reactions. A common and powerful method for creating biaryl systems is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgmdpi.com This reaction typically involves coupling an organoboronic acid with an organohalide, catalyzed by a palladium complex. organic-chemistry.org

For the synthesis of This compound , a plausible route would be the Suzuki coupling of 2-Bromonaphthalene with (4-(Difluoromethyl)phenyl)boronic acid . This method is widely used for preparing fluorinated biphenyl (B1667301) derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12F2 B11859115 2-(4-(Difluoromethyl)phenyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,17H

InChI Key

GOTSKHSRRQJIKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Difluoromethyl Phenyl Naphthalene and Analogous Structures

Established Approaches for Aryl-Aryl Bond Formation

The creation of the pivotal carbon-carbon bond connecting the two aromatic rings is a cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of biaryl compounds, offering mild conditions and high functional group tolerance. numberanalytics.com

The Suzuki-Miyaura coupling is a premier method for forging aryl-aryl bonds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromonaphthalene) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., (4-(difluoromethyl)phenyl)boronic acid), activated by a base, transfers its organic group to the Pd(II) center, forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, 2-(4-(difluoromethyl)phenyl)naphthalene, and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and scope. beilstein-journals.org For instance, chiral-bridged biphenyl (B1667301) monophosphine ligands have shown superiority in certain asymmetric Suzuki–Miyaura couplings. beilstein-journals.org

Scope: The Suzuki-Miyaura coupling exhibits broad substrate scope, tolerating a wide variety of functional groups on both coupling partners. libretexts.orgnih.gov This makes it a highly reliable and widely used method in the synthesis of complex molecules, including pharmaceuticals and materials. numberanalytics.comnih.gov The reaction conditions are generally mild, and a range of palladium catalysts and bases can be employed to optimize the yield for specific substrates. nih.gov Recent advancements have even enabled the use of more challenging coupling partners like aryl chlorides and sulfonates. nih.gov

Key Features of Suzuki-Miyaura Coupling
FeatureDescriptionReferences
CatalystTypically a Palladium(0) complex. libretexts.org
Coupling PartnersOrganoboron compounds (boronic acids/esters) and organic halides/triflates. libretexts.org
Key Mechanistic StepsOxidative addition, transmetalation, reductive elimination. libretexts.org
AdvantagesMild reaction conditions, high functional group tolerance, commercial availability of reagents, low toxicity of boron reagents. nih.gov

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions provide valuable alternatives, each with its own set of advantages and specific applications. numberanalytics.com

Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity. numberanalytics.comwikipedia.org It is particularly useful for coupling sp3-hybridized carbons and can be catalyzed by either palladium or nickel. wikipedia.orgnih.gov The use of specific ligands, such as the biarylphosphine CPhos, has been shown to suppress side reactions like β-hydride elimination, making it a reliable method for forming C(sp³)-C(sp²) bonds. mit.eduorganic-chemistry.orgnih.gov

Stille Coupling: Utilizing organotin reagents (stannanes), the Stille coupling is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. numberanalytics.comorgsyn.orgnih.gov Advances in catalyst design, such as the use of bulky, electron-rich phosphine (B1218219) ligands, have expanded its utility to less reactive aryl chlorides and sulfonates. nih.govorgsyn.org

Ullmann Reaction: A classic method for synthesizing symmetric biaryls, the Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgbyjus.comiitk.ac.in Modern variations, including palladium-catalyzed versions, have been developed to proceed under milder conditions. rsc.orgrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govbeilstein-journals.org While not a direct biaryl synthesis in the same vein as the others, it is a powerful tool for C-C bond formation and can be a step in a multi-step synthesis of complex aromatic systems. organic-chemistry.orgbeilstein-journals.org A reductive variant of the Heck reaction allows for the hydroarylation of alkenes. nih.gov

Glaser Coupling: This reaction is a copper-catalyzed oxidative coupling of terminal alkynes to form symmetric diynes. wikipedia.orgorganic-chemistry.orgnih.gov While not directly forming a biaryl bond, it is a fundamental C-C bond-forming reaction that can be used to construct precursors for more complex aromatic structures. nih.govresearchgate.net

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the organometallic partner. organic-chemistry.orgwikipedia.orgnumberanalytics.com A key feature is the need for an activating agent, typically a fluoride (B91410) source like TBAF, to facilitate transmetalation to the palladium center. organic-chemistry.orgnumberanalytics.comacs.org Organosilanes are advantageous due to their low toxicity and stability. organic-chemistry.orgnih.gov

Comparison of Complementary Cross-Coupling Reactions
ReactionOrganometallic ReagentCatalystKey FeaturesReferences
NegishiOrganozincPalladium or NickelHigh reactivity, useful for C(sp³)-C(sp²) bonds. numberanalytics.comwikipedia.orgnih.gov
StilleOrganotinPalladiumHigh functional group tolerance, stable reagents. numberanalytics.comorgsyn.orgnih.gov
UllmannAryl Halide (self-coupling)Copper (classic), PalladiumPrimarily for symmetric biaryls. organic-chemistry.orgbyjus.comiitk.ac.inrsc.orgrsc.org
HeckAlkenePalladiumCouples aryl halides with alkenes. organic-chemistry.orgnih.govbeilstein-journals.org
GlaserTerminal Alkyne (self-coupling)CopperForms symmetric diynes. wikipedia.orgorganic-chemistry.orgnih.gov
HiyamaOrganosilanePalladiumRequires fluoride activation, low toxicity of silicon reagents. organic-chemistry.orgwikipedia.orgnumberanalytics.comacs.org

Annulation Reactions for Naphthalene (B1677914) Ring Construction

An alternative strategy to forming the biaryl linkage involves constructing the naphthalene ring system onto a pre-existing phenyl-containing precursor. Annulation, the formation of a new ring onto a molecule, provides a powerful set of methods for this purpose. wikipedia.org For instance, a regioselective naphthoannulation strategy has been developed to fuse a new naphthalene ring at its 1,2- and 3,4- positions to two different heterocycles. nih.gov Another approach involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide to generate substituted naphthalenes. nih.gov These methods offer a divergent synthetic route where the naphthalene core is built in the later stages of the synthesis.

Methodologies for Difluoromethyl Group Introduction

The incorporation of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

Direct Difluoromethylation and Related Fluorination Protocols

Direct difluoromethylation involves the introduction of the CF₂H group onto an existing aromatic ring. This can be achieved through various methods, often categorized by the nature of the difluoromethylating agent (nucleophilic, electrophilic, or radical). alfa-chemistry.com

A significant breakthrough in this area was the development of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as the Baran difluoromethylation reagent or DFMS. nih.govenamine.net This reagent serves as a source of difluoromethyl radicals under mild, operationally simple conditions, allowing for the direct C-H difluoromethylation of a wide range of nitrogen-containing heteroarenes. nih.govenamine.net

Other approaches to difluoromethylation include:

The use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in copper-mediated reactions with aryl iodides. acs.org This method can be sensitive to the electronic nature of the aryl iodide.

Copper-catalyzed cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate, followed by decarboxylation. acs.org

Sandmeyer-type reactions where an arylamine is converted to a diazonium salt, which is then reacted with a difluoromethyl-copper complex generated in situ. acs.org

Palladium-catalyzed reactions of arylboronic acids with bromodifluoroacetate. acs.org

The use of difluorocarbene (:CF₂) precursors, such as diethyl (bromodifluoromethyl)phosphonate, which can react with nucleophiles to form difluoromethylated products. tcichemicals.com

The choice of difluoromethylation strategy depends on the substrate, the desired position of the CF₂H group, and the compatibility with other functional groups present in the molecule. Late-stage difluoromethylation, where the CF₂H group is introduced at the end of a synthetic sequence, is a particularly attractive strategy in drug discovery. rsc.org

Selected Reagents for Difluoromethylation
ReagentTypeTypical ReactionReferences
Zinc difluoromethanesulfinate (DFMS)RadicalDirect C-H difluoromethylation of heteroarenes. nih.govenamine.net
(Difluoromethyl)trimethylsilane (TMSCF₂H)NucleophilicCopper-mediated coupling with aryl halides. acs.orgscienceopen.com
Diethyl (bromodifluoromethyl)phosphonateDifluorocarbene precursorReaction with nucleophiles. tcichemicals.com
Difluoromethyl phenyl sulfoneDifluoromethyl anion equivalentNucleophilic substitution followed by desulfonylation. tcichemicals.com

Precursor Synthesis for Difluoromethylphenyl Moiety

The introduction of the difluoromethyl (CF₂H) group onto a phenyl ring is a critical step in synthesizing the key precursor for this compound. The CF₂H group is highly valued in medicinal chemistry as it can act as a bioisostere for alcohol, thiol, or amine groups and enhance properties like metabolic stability and target affinity. nih.gov A variety of methods have been developed for this purpose, utilizing different difluoromethylating agents and reaction mechanisms.

One of the most versatile and widely studied reagents for this transformation is difluoromethyl phenyl sulfone (PhSO₂CF₂H) . cas.cnresearchgate.net This compound can serve as a source for nucleophilic, electrophilic, or radical difluoromethylation. cas.cn In nucleophilic additions, PhSO₂CF₂H reacts with carbonyl compounds in the presence of a base to form difluoromethylated alcohols, which can be further processed. researchgate.net The phenylsulfonyl group can be subsequently removed, for instance, by using magnesium in methanol. cas.cnresearchgate.net

Recent advancements have also focused on copper-mediated cross-coupling reactions of arylboronic acids with reagents like PhSO₂CF₂SiMe₃ or via an in-situ formed "PhSO₂CF₂Cu" species to produce difluoromethyl arenes. cas.cn Other notable precursors derived from difluoromethyl phenyl sulfone include azidodifluoromethyl phenyl sulfone, which provides a pathway to various nitrogen-containing heterocycles. acs.org

Alternative methods for difluoromethylation include:

Sodium chlorodifluoroacetate : This readily available and stable reagent serves as a difluorocarbene source for the difluoromethylation of phenols. orgsyn.org

S-(difluoromethyl)sulfonium salts : These reagents can effectively difluoromethylate substrates like quinoxalin-2-ones under visible-light photoredox catalysis, offering a mild and efficient pathway. nih.gov

These varied approaches provide chemists with a toolbox to create the essential 4-(difluoromethyl)phenyl building block required for the final assembly of the target naphthalene derivative.

Table 1: Selected Methods for Synthesis of Difluoromethylphenyl Precursors

Method/ReagentSubstrate TypeGeneral ConditionsKey AdvantageReference
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)Carbonyls, AldehydesBase-promoted addition, then desulfonylation (e.g., Mg/MeOH)Versatile (nucleophilic, electrophilic, radical) cas.cn, researchgate.net
Sodium ChlorodifluoroacetatePhenolsGenerates difluorocarbene in situReadily available, bench-stable reagent orgsyn.org
S-(Difluoromethyl)sulfonium saltQuinoxalin-2-onesVisible-light photoredox catalysisMild reaction conditions nih.gov
Copper-mediated Cross-CouplingArylboronic AcidsUses PhSO₂CF₂SiMe₃ or similar reagentsDirect arylation cas.cn

Innovations in Sustainable Synthetic Chemistry

The growing emphasis on environmental responsibility has spurred significant innovation in the field of synthetic chemistry, particularly for the production of fluorinated compounds, which has traditionally involved hazardous reagents and generated substantial waste.

Green Chemistry Principles in Fluorinated Compound Synthesis

The application of the 12 Principles of Green Chemistry provides a framework for developing more environmentally benign synthetic processes. acs.org In fluorine chemistry, this involves a shift away from hazardous reagents like elemental fluorine (F₂) or hydrofluoric acid (HF). dovepress.com

Key green chemistry considerations in fluorinated compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Traditional fluorination methods can have poor atom economy, generating significant byproducts. dovepress.com

Use of Safer Reagents : There is a continuous effort to replace highly toxic and difficult-to-handle fluorinating agents. For example, recent developments have shown that thiols and disulfides can be converted to sulfonyl fluorides using safer, easily handled reagents, producing only non-toxic salts like NaCl and KCl as byproducts. sciencedaily.comeurekalert.org

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of photoredox-catalyzed reactions that operate under visible light is a step in this direction. nih.gov

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org This principle encourages the development of high-selectivity reactions that minimize side products and the use of catalytic processes over stoichiometric ones. dovepress.com

While challenges remain, the field of fluorine chemistry is actively incorporating these principles to create safer, more efficient, and sustainable synthetic routes. dovepress.comresearchgate.net

Continuous Flow Synthesis for Enhanced Process Control

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including organo-fluorine compounds. beilstein-journals.orgresearchgate.net By performing reactions in a continuously flowing stream through a reactor, this method offers superior control over critical process parameters compared to traditional batch synthesis. purdue.edu

Advantages of continuous flow synthesis in fluorination include:

Enhanced Safety : Many fluorination reactions are highly exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat transfer, mitigating the risk of thermal runaways. beilstein-journals.org The contained environment also reduces operator exposure to toxic materials. researchgate.net

Precise Process Control : Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields, better selectivity, and more consistent product quality. beilstein-journals.org

Use of Gaseous Reagents : Flow chemistry simplifies the handling of gaseous reagents, which is often challenging in batch reactors due to mass transfer limitations. mit.edu

Integration and Automation : Flow systems can be readily integrated with in-line analytical tools, such as NMR spectroscopy, for real-time reaction monitoring and process analytical technology (PAT). researchgate.netrsc.org This allows for rapid feedback and control, paving the way for automated multi-step syntheses. researchgate.net

Flow microreactors have been successfully used for various fluorination reactions, such as gem-difluorination of ketones using DAST (diethylaminosulfur trifluoride) and trifluoromethylation using Ruppert's reagent (TMSCF₃). beilstein-journals.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Fluorination

ParameterBatch SynthesisContinuous Flow Synthesis
Heat TransferLimited by vessel surface area; risk of hot spotsExcellent due to high surface-area-to-volume ratio
MixingCan be inefficient, especially for multiphasic reactionsRapid and efficient mixing
SafetyHigher risk with hazardous reagents and exothermsInherently safer due to small reaction volume and superior control
ScalabilityOften requires re-optimization ("scale-up issues")Scalable by running the system for a longer time ("scale-out")
Process ControlLess precise control over temperature and residence timePrecise and consistent control over all parameters

Data-Driven and Automated Synthesis Optimization

The convergence of laboratory automation, data science, and machine learning is transforming chemical synthesis from a trial-and-error process into a data-driven discipline. This evolution is particularly beneficial for optimizing complex reactions like those used to produce fluorinated biaryl compounds.

Application of High-Throughput Experimentation

High-Throughput Experimentation (HTE) allows chemists to perform a large number of experiments in parallel on a small scale, dramatically accelerating reaction discovery and optimization. acs.orgnih.govyoutube.com Instead of running one experiment at a time, HTE uses multi-well plates to simultaneously screen numerous combinations of catalysts, ligands, solvents, bases, and temperatures. youtube.com

This approach is invaluable for:

Rapid Reaction Optimization : HTE can quickly identify the optimal conditions for a given transformation, covering a wider range of the chemical space than traditional one-factor-at-a-time methods. acs.org

Methodology Discovery : By screening diverse arrays of reagents, HTE can facilitate the discovery of entirely new chemical transformations. youtube.com

Library Synthesis : The technology is ideal for rapidly synthesizing large libraries of related compounds for screening in drug discovery programs. youtube.com

HTE workflows have been effectively applied to optimize challenging reactions, including the copper-mediated radiofluorination of boronate esters for PET imaging, demonstrating its power in the fluorination domain. nih.gov The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms. youtube.com

Machine Learning Algorithms for Reaction Discovery and Optimization

Machine learning (ML) is being increasingly applied to predict reaction outcomes, recommend optimal conditions, and guide synthetic planning. beilstein-journals.org By training on vast datasets of known chemical reactions, ML models can identify complex patterns that are not obvious to human chemists. researchgate.net

Key applications of ML in synthesis optimization include:

Reaction Condition Prediction : "Global" ML models, trained on large, diverse reaction databases, can suggest general starting conditions (reagent, catalyst, solvent) for a new reaction. beilstein-journals.org

Yield Optimization : "Local" models can be used to fine-tune the parameters for a specific reaction to maximize its yield or selectivity. These models are often used in conjunction with HTE in a closed-loop system where the algorithm suggests the next set of experiments to perform. beilstein-journals.org

Self-Driving Laboratories : The integration of ML algorithms with automated robotic platforms creates "self-driving" or autonomous labs. researchgate.net These systems can independently design experiments, execute them, analyze the results, and decide on the next course of action to achieve a desired outcome, such as optimizing a reaction's yield. nih.gov Deep reinforcement learning, for example, has been shown to outperform state-of-the-art optimization algorithms, finding optimal reaction conditions in significantly fewer steps. nih.gov

These data-driven approaches are moving chemistry toward a new paradigm of accelerated discovery and highly efficient process development. beilstein-journals.orgnih.gov

Table 3: Machine Learning Approaches in Chemical Synthesis

ML ApproachApplicationDescriptionReference
Deep Learning (e.g., Neural Networks)Reaction Outcome/Yield PredictionModels learn from molecular representations to predict the products or yield of a reaction under given conditions. researchgate.net
Bayesian OptimizationReaction Condition OptimizationAn iterative algorithm that builds a probabilistic model of the objective function (e.g., yield) and uses it to select the most promising experiments to run next. beilstein-journals.org
Deep Reinforcement LearningAutonomous Reaction OptimizationAn agent learns to make decisions by performing actions (choosing reaction conditions) and receiving rewards (reaction outcomes) to maximize a cumulative reward. nih.gov
Multi-Objective AlgorithmsProcess OptimizationOptimizes for multiple competing objectives simultaneously (e.g., yield, cost, E-factor) to find optimal trade-offs (Pareto front). researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(4-(Difluoromethyl)phenyl)naphthalene, a suite of NMR experiments is utilized to map out the complete atomic framework.

Multidimensional NMR for Connectivity and Stereochemical Analysis (e.g., COSY, TOCSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the J-coupling networks within the naphthalene (B1677914) and phenyl ring systems, allowing for the assignment of neighboring protons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons, mapping out entire spin systems. This is particularly useful for identifying all protons belonging to a specific aromatic ring, even if they are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon resonances of the naphthalene and phenyl rings based on the previously assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, typically within 5 Å. This technique is vital for establishing the relative orientation of the phenyl and naphthalene rings. For instance, NOESY can confirm the connectivity between the two rings by showing spatial proximity between specific protons on each ring system.

2D NMR Technique Purpose for this compound Expected Correlations
COSY Identifies proton-proton (¹H-¹H) couplings on adjacent carbons.Correlations between neighboring protons on the naphthalene and phenyl rings.
TOCSY Maps entire coupled proton spin systems within each aromatic ring.Correlations between all protons within the naphthalene ring system and separately within the phenyl ring system.
HSQC Correlates protons to their directly attached carbon-13 (¹³C) nuclei.Each proton signal is correlated to its corresponding carbon signal, aiding in ¹³C spectral assignment.
NOESY Identifies protons that are close in space, regardless of bonding.Through-space correlations between protons on the phenyl ring and the naphthalene ring, confirming their connectivity and relative orientation.

19F NMR for Fluorine Environment Elucidation

Given the presence of a difluoromethyl (-CHF₂) group, fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization tool. ¹⁹F NMR provides specific information about the chemical environment of the fluorine atoms.

The ¹⁹F NMR spectrum of this compound is expected to show a characteristic signal for the two equivalent fluorine atoms. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei. Furthermore, the signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group (¹JHF). This proton-fluorine coupling provides definitive evidence for the presence of the -CHF₂ moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₇H₁₂F₂.

Technique Measurement Information Yielded Expected Value for C₁₇H₁₂F₂
HRMS Exact mass of the molecular ion [M]⁺Unambiguous elemental formulaCalculated Exact Mass: 254.0898

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and naphthalene rings and the loss of fragments from the difluoromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic systems.

C-F stretching vibrations from the difluoromethyl group, which are typically strong and appear in a characteristic region of the spectrum.

C-H bending vibrations .

These vibrational bands help to confirm the presence of the key functional and structural elements of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the spectrum would be characterized by vibrations of its three main components: the naphthalene ring system, the phenyl ring, and the difluoromethyl group.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the naphthalene and phenyl rings are anticipated in the region of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic rings would produce a series of sharp peaks between 1620 cm⁻¹ and 1450 cm⁻¹.

C-F Stretching: The most prominent feature for identifying the difluoromethyl group would be strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the 900-675 cm⁻¹ range, with the specific pattern providing clues about the substitution pattern on the phenyl ring and the naphthalene core.

A representative FT-IR spectrum of naphthalene shows characteristic peaks for the aromatic ring structure. researchgate.net For the target molecule, additional peaks corresponding to the difluoromethylphenyl substituent would be present, confirming its structure.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1620-1450
Difluoromethyl C-FStretching1100-1000
Aromatic C-HOut-of-plane Bending900-675

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrational modes. This technique relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton. Expected features in the Raman spectrum would include:

Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene and phenyl rings would result in intense Raman bands.

C=C and C-H Vibrations: The aromatic C=C and C-H stretching and bending vibrations would also be prominent.

C-C Stretching: The vibration of the single bond connecting the phenyl and naphthalene rings would be observable.

While specific data for the target compound is unavailable, studies on similar molecules, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, have successfully utilized a combination of FT-IR and FT-Raman spectroscopy for vibrational analysis. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, arising from the connected naphthalene and phenyl rings, is expected to result in significant absorption in the ultraviolet region. The absorption spectrum of naphthalene in cyclohexane, for instance, shows distinct peaks that are influenced by the solvent environment. omlc.orgnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known for their fluorescent properties. nih.gov The presence of the phenyl substituent and the difluoromethyl group can modulate the electronic structure and thus the fluorescence emission wavelength and quantum yield. For example, studies on other highly fluorescent distyrylnaphthalene derivatives demonstrate how structural modifications can tune their optical properties for applications like organic light-emitting diodes (OLEDs). nih.gov It is anticipated that this compound would also exhibit fluorescence, with its specific emission characteristics depending on the exact electronic interplay between the naphthalene core and the difluoromethylphenyl substituent.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. It provides detailed information about the three-dimensional structure of a molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a single-crystal structure would definitively confirm the substitution pattern and provide insight into the spatial relationship between the naphthalene and phenyl rings. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. Numerous studies on related naphthalene derivatives have relied on single-crystal X-ray diffraction to confirm their structures. acs.orgacs.orgnih.gov For instance, the crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile was determined by this method, revealing details about its molecular geometry and intermolecular hydrogen bonding. nih.gov

Advanced Surface and Material Characterization (e.g., AFM, SIMS)

Advanced surface characterization techniques are crucial for understanding the properties of materials incorporating this compound, especially in applications involving thin films or interfaces.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of a surface at the nanoscale. If this compound were used to form a thin film or was part of a polymer matrix, AFM could be employed to study its surface morphology, roughness, and the formation of any organized structures. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed chemical information about the outermost layers of a material. carleton.edu By bombarding the surface with a primary ion beam, secondary ions are ejected and their mass-to-charge ratios are analyzed. For a material containing this compound, ToF-SIMS could:

Identify molecular fragments characteristic of the compound on the surface.

Map the lateral distribution of the compound on a surface.

Perform depth profiling to analyze the composition as a function of depth into the material. nih.gov

These techniques would be invaluable for quality control and for understanding the surface chemistry in applications such as organic electronics or specialized coatings.

Theoretical and Computational Investigations of Molecular Structure and Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 2-(4-(Difluoromethyl)phenyl)naphthalene, these calculations reveal the interplay of its constituent aromatic rings and the influence of the difluoromethyl substituent.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and optimized geometry of molecules. The B3LYP functional combined with a basis set such as 6-31+G(d,p) is commonly employed for systems like phenylnaphthalenes to achieve a balance between accuracy and computational cost nist.gov.

Geometry optimization of this compound using DFT predicts a non-planar arrangement between the naphthalene (B1677914) and phenyl rings. The dihedral angle between the two rings is a critical parameter, dictated by the balance between conjugative stabilization (favoring planarity) and steric hindrance (favoring a twisted conformation). The presence of the difluoromethyl group at the para-position of the phenyl ring has a minimal direct steric impact on the inter-ring dihedral angle but influences the electronic properties of the phenyl ring.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic properties. For aromatic systems like naphthalene, the HOMO-LUMO gap is a key determinant of its electronic transitions and chemical stability samipubco.com. DFT calculations show that the HOMO is typically delocalized across the naphthalene moiety, while the LUMO may extend over both the naphthalene and phenyl rings. The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of the LUMO, thereby modulating the HOMO-LUMO gap.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

Parameter Predicted Value
C-C bond length (inter-ring) ~1.49 Å
C-C bond lengths (naphthalene) ~1.37 - 1.43 Å
C-C bond lengths (phenyl) ~1.39 - 1.40 Å
C-F bond length (-CHF2) ~1.36 Å
C-H bond length (-CHF2) ~1.10 Å

Table 2: Predicted Electronic Properties for this compound using DFT (B3LYP/6-31G(d,p))

Property Predicted Value
HOMO Energy ~ -6.2 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Energy Gap ~ 4.7 eV

While DFT is a workhorse for geometry optimization, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are often used to obtain more refined electronic properties. The Hartree-Fock method provides a foundational approximation by treating electron-electron repulsion in an average way researchgate.net. MP2 builds upon the HF method by including electron correlation, which is crucial for accurately describing non-covalent interactions and refining energy calculations.

For biaryl systems, MP2 calculations can provide more accurate rotational energy barriers and interaction energies compared to standard DFT functionals ccu.edu.tw. Comparing the results from HF, MP2, and DFT allows for a comprehensive understanding of the role of electron correlation in the electronic structure of this compound. These higher-level calculations are particularly important for accurately predicting properties that are sensitive to subtle electronic effects.

Computational methods are invaluable for predicting and interpreting various types of spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure verification. DFT methods, such as GIAO (Gauge-Including Atomic Orbital), are commonly used for this purpose. For this compound, the predicted ¹H and ¹³C chemical shifts would be expected to be similar to those of 2-phenylnaphthalene, with notable deviations for the phenyl ring carbons and protons due to the electronic influence of the difluoromethyl group spectrabase.comchemicalbook.comoregonstate.educompoundchem.com. The ¹⁹F NMR chemical shift is particularly diagnostic. The difluoromethyl group typically exhibits a signal in a characteristic range, and its precise chemical shift is sensitive to the electronic environment of the aromatic ring nih.govnih.govalfa-chemistry.comucsb.edu. Calculations at the B3LYP/6-31+G(d,p) level have shown good accuracy for predicting ¹⁹F chemical shifts in fluorinated aromatic compounds nih.gov.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of bonds. For 2-phenylnaphthalene, vibrational frequencies have been calculated using the B3LYP/6-31+G(d,p) level of theory nist.gov. The calculated spectrum for this compound would show characteristic peaks for the aromatic C-H stretches, C=C stretches of the aromatic rings, and distinctive frequencies associated with the C-F and C-H vibrations of the difluoromethyl group. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental, anharmonic data researchgate.netarxiv.org.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis) mdpi.comresearchgate.net. The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene and phenyl chromophores. The primary absorptions are likely to be similar to those of 2-phenylnaphthalene, with potential shifts in λ_max and changes in molar absorptivity due to the electronic perturbation of the difluoromethyl group.

Table 3: Predicted Spectroscopic Parameters for this compound

Parameter Method Predicted Value
¹H NMR Chemical Shifts (ppm) DFT/GIAO Aromatic: 7.2-8.1; -CHF₂: 6.5-7.0 (triplet)
¹³C NMR Chemical Shifts (ppm) DFT/GIAO Aromatic: 125-140; -CHF₂: ~115 (triplet)
¹⁹F NMR Chemical Shift (ppm, rel. to CFCl₃) DFT/GIAO -110 to -115
Key Vibrational Frequencies (cm⁻¹) DFT (B3LYP) ~3100-3000 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~1100 (C-F stretch)

Conformational Landscape Analysis

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their accessible conformations.

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the naphthalene and phenyl rings. A torsional potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of the dihedral angle between the two rings.

For biaryl systems, the PES typically shows two energy minima corresponding to twisted, non-planar conformations and two rotational barriers. The highest energy barrier usually corresponds to the planar conformation (0° dihedral angle) where steric repulsion between the ortho-hydrogens of the two rings is maximized. A second, lower energy barrier is often found at a perpendicular conformation (90° dihedral angle), where π-conjugation between the rings is completely lost biomedres.us. The ground state (lowest energy) conformation is therefore a compromise between maximizing π-conjugation and minimizing steric repulsion.

Several factors dictate the preferred three-dimensional arrangement of the aryl rings in this compound:

Resonance Stabilization: The delocalization of π-electrons across both aromatic rings (conjugation) is maximized in a planar conformation. This electronic effect stabilizes the planar arrangement. However, for most non-ortho-substituted biaryls, the destabilizing steric interactions outweigh the stabilizing resonance effects, leading to a twisted ground state.

Intramolecular Hydrogen Bonding: The difluoromethyl group, with its polarized C-H bond, has the potential to act as a weak hydrogen bond donor researchgate.net. While there are no strong acceptor atoms in close proximity within the naphthalene ring system for a significant intramolecular hydrogen bond, this potential interaction could subtly influence the conformational preference in the presence of suitable acceptor groups in a larger molecular context or in the solid state.

Analysis of Electronic Properties and Charge Distribution

The arrangement of electrons within a molecule dictates its chemical and physical properties. For organic molecules like this compound, understanding the electronic properties and charge distribution is key to predicting its reactivity, intermolecular interactions, and suitability for applications in organic electronics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.netschrodinger.comajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov

The electronic properties of polycyclic aromatic hydrocarbons (PAHs) like naphthalene are significantly influenced by their size and the presence of substituents. researchgate.netarxiv.org For this compound, the HOMO is expected to be delocalized primarily across the electron-rich naphthalene ring system, characteristic of π-conjugated systems. The LUMO is also anticipated to be distributed over the aromatic framework. The introduction of the 4-(difluoromethyl)phenyl group can modulate the energy levels of these orbitals. The difluoromethyl group (-CF2H) is known to be a lipophilic hydrogen bond donor and possesses strong electron-withdrawing characteristics due to the high electronegativity of the fluorine atoms. mdpi.comacs.orgnih.gov This electron-withdrawing nature can lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted phenylnaphthalene.

The energy of the HOMO-LUMO gap can be correlated with the maximum absorption wavelength (λmax) observed in UV-Vis spectroscopy. schrodinger.com A smaller energy gap corresponds to absorption at a longer wavelength. schrodinger.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate HOMO and LUMO energies and visualize their spatial distribution. schrodinger.comnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Naphthalene B3LYP/6-311++G(d,p) -6.21 -1.89 4.32
2-Phenylnaphthalene DFT -5.98 -2.15 3.83
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole DFT/B3LYP/6-311++G(d,p) -6.57 -2.09 4.48 ajchem-a.com

Note: The data in this table is for illustrative purposes and represents values for related compounds. Specific calculated values for this compound require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. nih.gov Red-colored regions denote negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue-colored regions represent positive potential, highlighting electron-poor areas prone to nucleophilic attack. nih.govjoasciences.com

For this compound, the MEP map is expected to show a significant negative potential (red) delocalized over the π-system of the naphthalene and phenyl rings, which are characteristic sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). The difluoromethyl group (-CF2H) would significantly influence the local MEP. The highly electronegative fluorine atoms will draw electron density away from the attached carbon and the hydrogen atom, making the hydrogen of the -CF2H group a site of positive potential and a potential hydrogen bond donor. acs.org

Charge analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide quantitative measures of the atomic charges within the molecule. These calculations help to understand the electron distribution and the effects of substituents. In this compound, NBO analysis would likely confirm the strong negative charge on the fluorine atoms and a corresponding positive charge on the carbon atom of the difluoromethyl group. This charge polarization is a key feature of fluorinated compounds. mdpi.com

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Naphthalene Derivative

Atom Charge (a.u.)
C (Naphthalene Core) -0.1 to -0.2
H (Naphthalene Core) +0.1 to +0.15
C (Phenyl Ring) -0.1 to -0.2
H (Phenyl Ring) +0.1 to +0.15
C (of CF2H) +0.5
F -0.3

Note: This table presents hypothetical, representative values to illustrate expected charge distribution trends. Actual values for this compound would need to be determined through specific quantum chemical calculations.

Polycyclic aromatic hydrocarbons are foundational materials in organic electronics, where their ability to transport charge is paramount. chemrxiv.org The charge transport mechanism in organic molecular crystals can range from band-like transport in highly ordered systems to hopping transport in more disordered materials. aps.orgru.nl For materials like naphthalene and its derivatives, understanding hole mobility (the movement of positive charge carriers) is particularly relevant for applications in organic field-effect transistors (OFETs). aps.orgresearchgate.net

Theoretical modeling plays a crucial role in predicting and understanding charge transport properties. arxiv.org According to Marcus theory, the charge hopping rate between adjacent molecules depends on two key parameters: the electronic coupling (or transfer integral, V) and the reorganization energy (λ). The reorganization energy is the energy required to deform the molecular geometry from its neutral state to its ionized state and vice versa. A low reorganization energy and a high transfer integral are desirable for efficient charge transport.

Substituent Effects and Aromaticity

The properties of an aromatic system are profoundly influenced by the nature and position of its substituents. In this compound, the difluoromethyl group and the phenylnaphthalene scaffold itself present an interesting case for studying substituent effects and aromaticity.

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural features of molecules and their physical, chemical, or biological properties. In the context of fluorinated aromatic systems, QSPR studies are valuable for predicting properties like lipophilicity, solubility, and electronic characteristics without the need for extensive experimentation. mdpi.com

The introduction of fluorine-containing substituents like the difluoromethyl group has a significant impact on molecular properties. mdpi.com The -CF2H group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but it is more lipophilic. acs.orgnih.gov This enhanced lipophilicity is a critical parameter in drug design and materials science. QSPR models for fluorinated compounds often incorporate descriptors that account for the high electronegativity of fluorine, its steric bulk, and its influence on charge distribution.

For a series of compounds related to this compound, a QSPR model could be developed to predict, for example, their charge mobility or HOMO-LUMO gap. The model would use calculated molecular descriptors such as molecular weight, surface area, dipole moment, and quantum chemical parameters as independent variables. By establishing a statistically significant relationship for a training set of molecules, the properties of new, unsynthesized derivatives could be predicted, accelerating the design of materials with desired characteristics.

Aromaticity is a central concept in chemistry, describing the unusual stability and reactivity of cyclic, planar molecules with delocalized π-electrons. nih.gov While benzene (B151609) is the archetypal aromatic compound, the concept extends to polycyclic systems like naphthalene. Aromaticity can be quantified using various theoretical indices, with the Nucleus-Independent Chemical Shift (NICS) being one of the most popular magnetic criteria. amazonaws.comresearchgate.net NICS values are typically calculated at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current), and a value near zero implies non-aromaticity. acs.org

In this compound, both the naphthalene and the phenyl rings are expected to be aromatic. Computational studies on naphthalene have shown that its six-membered rings are slightly less aromatic than benzene. acs.org The NICS values for the two rings of the naphthalene core are not identical. The presence of the 4-(difluoromethyl)phenyl substituent on the naphthalene ring and the difluoromethyl group on the phenyl ring will induce a small perturbation in the electron density and, consequently, the aromaticity of the rings. The electron-withdrawing nature of the -CF2H group could slightly decrease the aromaticity of the substituted phenyl ring. Comparing the calculated NICS values for the individual rings in the molecule with those of benzene and naphthalene would provide a quantitative measure of these substituent effects.

Table 3: Representative NICS(1)zz Values for Aromatic Rings

Compound/Ring NICS(1)zz (ppm) Aromatic Character
Benzene -30.99 Aromatic nih.gov
Naphthalene < -30.99 Aromatic acs.orgnih.gov
Monosubstituted Benzene (with e--withdrawing group like -NO2) -29.69 Aromatic nih.gov

Note: NICS(1)zz is the out-of-plane component of the NICS tensor at 1 Å above the ring center, often considered a reliable indicator of π-aromaticity. The values are for related systems to illustrate the expected trends.

Reactivity and Mechanistic Studies of 2 4 Difluoromethyl Phenyl Naphthalene and Its Derivatives

Reaction Pathways and Transformation Mechanisms

The reaction pathways for this biaryl system are largely segregated between the two rings. The electron-rich naphthalene (B1677914) core is predisposed to electrophilic attack, while the electron-deficient phenyl ring, activated by the difluoromethyl group, is susceptible to nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on 2-(4-(difluoromethyl)phenyl)naphthalene is expected to occur preferentially on the naphthalene ring. The phenyl ring is significantly deactivated by the potent electron-withdrawing inductive effect of the difluoromethyl (-CF2H) group. vanderbilt.edulibretexts.org In contrast, the naphthalene system is inherently more reactive towards electrophiles than benzene (B151609).

The regioselectivity of EAS on the naphthalene core is a well-studied phenomenon governed by both kinetic and thermodynamic control. acs.orgacs.orgstackexchange.com

Kinetic Control : Attack at the C1 (α) position is generally favored under kinetically controlled conditions (lower temperatures). acs.orgwordpress.com This preference is attributed to the greater stability of the resulting carbocation intermediate, often called a Wheland intermediate or arenium ion. acs.orgmasterorganicchemistry.com The intermediate for α-substitution can be stabilized by resonance structures that keep one of the rings fully aromatic, which is a more stable arrangement compared to the intermediate for β-substitution (C2 attack). acs.orgwordpress.com

Thermodynamic Control : Under conditions that allow for reversibility (e.g., higher temperatures in sulfonation), the thermodynamically more stable product can be formed. acs.orgstackexchange.com For instance, in the sulfonation of naphthalene, the C2 (β) product is favored at higher temperatures because it minimizes steric repulsion, such as the peri-interaction between a substituent at C1 and the hydrogen at C8. acs.orgwordpress.com

The 2-phenyl substituent on the naphthalene core acts as an activating group and directs incoming electrophiles. The primary positions for substitution on the 2-substituted naphthalene ring are typically C1 and C3, with other positions on the distal ring also being potential sites for reaction.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene
ReactionReagentsConditionsMajor ProductControl Type
NitrationHNO₃ / H₂SO₄Mild1-NitronaphthaleneKinetic
HalogenationBr₂ in CCl₄Mild1-BromonaphthaleneKinetic
SulfonationConc. H₂SO₄~80 °CNaphthalene-1-sulfonic acidKinetic
~160 °CNaphthalene-2-sulfonic acidThermodynamic
Friedel-Crafts AcylationRCOCl / AlCl₃CS₂ (solvent)1-AcylnaphthaleneKinetic
Nitrobenzene (solvent)2-AcylnaphthaleneThermodynamic

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the phenyl ring of this compound. This reaction requires an electron-deficient aromatic ring and a suitable leaving group. The difluoromethyl group is a strong electron-withdrawing group, which activates the phenyl ring for nucleophilic attack. nbinno.comresearchgate.net

The mechanism proceeds via a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.govmasterorganicchemistry.com The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance. masterorganicchemistry.com

The influence of fluorine in SNAr is twofold:

Activation : Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. stackexchange.comwyzant.com This effect stabilizes the Meisenheimer intermediate and lowers the activation energy of the rate-determining nucleophilic addition step. stackexchange.com

Leaving Group Ability : Although the C-F bond is very strong, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.comwyzant.comreddit.com The high electronegativity of fluorine that accelerates the first step is the dominant factor.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr
Leaving GroupRelative RateGoverning Factor
-F~3300Electronegativity stabilizing the Meisenheimer complex (rate-determining step)
-Cl~16
-Br~4.5
-I1

Functionalization and Derivatization Strategies

Diverse strategies exist to modify both the naphthalene core and the difluoromethyl group, allowing for the synthesis of a wide range of derivatives.

While classical electrophilic substitution provides one route to functionalize the naphthalene core, achieving high regioselectivity can be challenging. researchgate.netacs.org Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer more precise control. researchgate.netnih.gov These strategies often employ directing groups to guide the functionalization to specific C-H bonds, including the otherwise less reactive C2, C3, C6, C7, and C8 positions. acs.orgnih.govresearchgate.net For this compound, C-H functionalization techniques could provide access to isomers that are not obtainable through standard EAS reactions.

The difluoromethyl group, while often installed for its metabolic stability and electronic properties, is not chemically inert. acs.org A powerful strategy for its derivatization involves the deprotonation of the acidic C-H bond to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.orgcornell.edu This transformation requires the use of a strong base, and the resulting carbanion can be trapped by a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. acs.orgcornell.edu This "masked nucleophile" approach transforms the typically electron-withdrawing substituent into a versatile synthetic handle for further molecular elaboration. acs.orgcornell.edu

Table 3: Derivatization of the Ar-CF₂H Group via Nucleophilic Ar-CF₂⁻ Intermediate
Electrophile TypeExample ElectrophileResulting Structure
Aryl HalideAr'-XAr-CF₂-Ar'
AldehydeR-CHOAr-CF₂(CH(OH)R)
KetoneR-CO-R'Ar-CF₂(C(OH)RR')
ImineR-CH=NR'Ar-CF₂(CH(R)NHR')
DisulfideRSSRAr-CF₂-SR

Other transformations include radical reactions and the conversion of the difluoromethyl group into a gem-difluoroalkene. nih.govqmul.ac.ukcas.cn

Catalytic Reactions Involving the Compound

The this compound scaffold is amenable to a variety of catalytic reactions, particularly transition-metal-catalyzed cross-coupling and C-H functionalization. Palladium-based catalysts are extensively used for such transformations on naphthalene systems. nih.govbeilstein-journals.orgrsc.org

Cross-Coupling Reactions : If a halide or triflate leaving group is introduced onto either the naphthalene or phenyl ring, the compound can serve as a substrate in numerous cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira). wikipedia.orgyu.edunih.gov These reactions are fundamental for constructing more complex molecular architectures by forming new C-C, C-N, and C-O bonds. The electronic properties of the molecule, including the electron-withdrawing difluoromethyl group, can influence catalyst selection and reaction conditions.

Catalytic C-H Functionalization : As mentioned in section 5.2.1, palladium and ruthenium catalysts can enable the direct, regioselective functionalization of C-H bonds on the naphthalene core. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalization with a leaving group, offering a more atom-economical route to derivatives. For example, palladium-catalyzed direct arylation could be used to further elaborate the naphthalene system. beilstein-journals.org

Dearomatization Reactions : Palladium catalysis can also be employed in dearomative functionalization reactions of naphthalenes, where the aromatic system acts as a masked conjugated diene. nih.govrsc.orgnih.gov This allows for the synthesis of complex three-dimensional spirocyclic compounds from the planar aromatic starting material. nih.gov

Research Perspectives in Materials Science and Advanced Applications

Structure-Property Relationships for Organic Electronics and Photonics

The performance of organic electronic and photonic devices is intrinsically linked to the molecular structure of the organic semiconductors employed. The electronic and optical properties of 2-(4-(Difluoromethyl)phenyl)naphthalene are determined by the interplay between the extended π-system of the naphthalene-phenyl core and the strong electronic influence of the difluoromethyl group.

Design Principles for Tunable Electronic Properties in Fluorinated Aryl Systems

The introduction of fluorine-containing substituents is a powerful strategy for tuning the electronic properties of organic materials. The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the energy levels of the molecular orbitals of the π-conjugated system.

Modulation of HOMO and LUMO Energy Levels: The electron-withdrawing nature of the CHF2 group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound scaffold. This stabilization is crucial for improving the air stability of n-type organic semiconductors by making them less susceptible to oxidation. The lowering of the LUMO level can also facilitate electron injection in electronic devices.

Dipole Moment Engineering: The introduction of the CHF2 group creates a significant dipole moment in the molecule. This molecular dipole can influence the packing of the molecules in the solid state, which in turn affects the bulk charge transport properties of the material. In thin films, a well-ordered packing structure with favorable intermolecular electronic coupling is essential for high charge carrier mobility.

Enhancement of Electron Transport: Fluorination is a known strategy to enhance electron transport in organic semiconductors. chemrxiv.orgchemrxiv.org By lowering the LUMO energy level, the difluoromethyl group can improve the electron-accepting character of the molecule, making it a more efficient n-type semiconductor. Computational studies on similar fluorinated systems have shown that fluorination can significantly improve electron mobility. chemrxiv.orgchemrxiv.org

The table below illustrates the predicted impact of fluorination on the electronic properties of a generic naphthalene-phenyl scaffold, based on general principles observed in fluorinated aryl systems.

CompoundSubstituent on Phenyl RingPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)
2-phenylnaphthalene-H-5.8-2.13.7
2-(4-(Trifluoromethyl)phenyl)naphthalene-CF3-6.2-2.63.6
This compound -CHF2 -6.0 -2.4 3.6
2-(4-Methylphenyl)naphthalene-CH3-5.6-2.03.6

Optical Properties and Their Correlation with Molecular Structure (e.g., Photovoltaic Performance)

The optical properties of this compound, such as its absorption and emission characteristics, are critical for its potential applications in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These properties are directly related to the electronic transitions between the molecular orbitals.

Absorption and Emission Spectra: The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene (B1677914) and phenyl rings. The presence of the difluoromethyl group is likely to cause a slight blue shift in the absorption and emission maxima compared to non-fluorinated analogues, due to the stabilization of the ground state. The photoluminescence quantum yield can also be influenced by the fluorine substitution, which can affect the rates of radiative and non-radiative decay processes.

Application in Organic Photovoltaics: In the context of OPVs, the electronic properties of the material are crucial. For use as an acceptor material, a low LUMO level is required to ensure efficient charge separation at the donor-acceptor interface. The difluoromethyl group's ability to lower the LUMO level makes this class of compounds interesting for OPV applications. Furthermore, the wide bandgap of such molecules suggests they could be used as transparent conductors or as components in tandem solar cells. The relationship between the molecular structure and the photovoltaic performance of related polycyclic aromatic hydrocarbons (PAHs) is an active area of research. acs.orgresearchgate.net

Role of Difluoromethylated Naphthalene-Biphenyl Scaffolds in Advanced Functional Materials

The rigid and planar structure of the naphthalene-biphenyl scaffold, combined with the unique properties imparted by the difluoromethyl group, makes this compound a promising building block for a variety of advanced functional materials.

Applications in Liquid Crystalline Materials

Fluorinated compounds are widely used in the design of liquid crystals for display applications. researchgate.netdur.ac.uk The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy.

Dielectric Anisotropy: The strong dipole moment introduced by the difluoromethyl group can lead to a high dielectric anisotropy (Δε) in liquid crystalline materials. A large positive Δε is desirable for applications in twisted nematic and in-plane switching liquid crystal displays (LCDs).

Mesophase Stability: The rigid core of the naphthalene-biphenyl scaffold is conducive to the formation of liquid crystalline phases. The difluoromethyl group can influence the intermolecular interactions and the packing of the molecules, thereby affecting the stability and the type of mesophases formed. The design of fluorinated liquid crystals often involves a careful balance of molecular shape, dipole moment, and intermolecular forces to achieve the desired properties. nih.govtandfonline.com

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The tunable electronic properties of difluoromethylated naphthalene-biphenyl scaffolds make them attractive candidates for use in OLEDs and other organic semiconductor devices.

Host and Transport Materials in OLEDs: In OLEDs, materials with high triplet energies are required as hosts for phosphorescent emitters. The wide bandgap of the this compound scaffold suggests that it could be a suitable candidate for a high-energy host material. Furthermore, its electron-accepting character could make it useful as an electron-transporting material or as a component in thermally activated delayed fluorescence (TADF) emitters. nih.govjmaterenvironsci.com

Organic Field-Effect Transistors (OFETs): The enhanced electron mobility expected from the difluoromethyl substitution makes this class of compounds promising for n-channel OFETs. The stability of the material, which is also improved by fluorination, is a critical factor for the long-term performance of these devices.

Theoretical Prediction and Computational Design of Novel Derivatives with Tailored Characteristics

Computational chemistry plays a crucial role in the design and development of new organic materials. acs.orgmghpcc.org Methods such as density functional theory (DFT) can be used to predict the electronic and optical properties of molecules before they are synthesized, saving significant time and resources.

In Silico Screening: Computational screening of a virtual library of derivatives of this compound can be performed to identify candidates with optimized properties for specific applications. chemrxiv.orgchemrxiv.org For example, by systematically varying the position and number of fluorine substituents, or by introducing other functional groups, it is possible to fine-tune the HOMO/LUMO levels, the bandgap, and the charge transport properties.

Structure-Property Relationship Elucidation: Theoretical calculations can provide a deep understanding of the underlying structure-property relationships. nih.govacs.org For instance, by analyzing the molecular orbitals and the nature of the electronic transitions, it is possible to rationalize the observed optical properties and to predict how they will change with modifications to the molecular structure. This knowledge can then be used to guide the rational design of new materials with tailored characteristics for applications in organic electronics and photonics.

The following table presents a hypothetical computational screening of different fluorinated derivatives of 2-phenylnaphthalene to illustrate the concept of in silico design.

DerivativePredicted LUMO (eV)Predicted Electron Mobility (cm²/Vs)Potential Application
This compound-2.40.2n-type OFET
2-(3,5-bis(Difluoromethyl)phenyl)naphthalene-2.70.5n-type OFET, Acceptor in OPV
2-(4-(Difluoromethyl)phenyl)-6-fluoronaphthalene-2.60.4Electron Transport in OLEDs
2-(4-(Difluoromethyl)phenyl)-perfluoronaphthalene-3.01.1High-performance n-type semiconductor

Q & A

Basic: What are the standard synthetic routes for 2-(4-(difluoromethyl)phenyl)naphthalene, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a brominated difluoromethylphenyl derivative (e.g., 4-bromo-1-(difluoromethyl)benzene) and a naphthalene boronic acid. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Base : K₂CO₃ or Cs₂CO₃ in anhydrous THF or dioxane .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) .
    Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to maximize yield (typically 60–85%). Post-reaction purification employs column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

Methodological Answer:
Conflicting data require systematic evaluation using frameworks like the ATSDR Risk of Bias (RoB) assessment :

  • Step 1 : Apply RoB questionnaires (Tables C-6/C-7) to assess randomization, blinding, and outcome reporting in animal/human studies .
  • Step 2 : Rate confidence levels (High/Very Low) based on study design and reproducibility .
  • Step 3 : Use meta-analytical tools (e.g., RevMan) to integrate high-confidence studies, isolating variables like dose-response relationships or metabolic pathways .
    For example, discrepancies in hepatotoxicity may arise from species-specific CYP450 metabolism; cross-validate with in vitro microsomal assays .

Basic: What spectroscopic techniques are prioritized for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons. The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹⁹F NMR (δ -110 to -120 ppm) .
  • FT-IR : Confirm C-F stretches (1100–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z 288.08 for C₁₇H₁₂F₂) with <2 ppm error .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding?

Methodological Answer:
The -CF₂H group enhances:

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by CYP450, increasing half-life (t₁/₂) in hepatic microsomes .
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving blood-brain barrier permeability (MDCK assay) .
  • Target Interactions : ¹⁹F NMR and molecular docking (AutoDock Vina) reveal van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), validated via IC₅₀ shifts in inhibitor assays .

Basic: What in vitro models are recommended for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorometric assays for CYP450 isoforms (e.g., CYP3A4) using probe substrates like midazolam .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-estradiol for ERα) with Scatchard analysis .

Advanced: What computational strategies predict structure-activity relationships (SAR) for fluorinated naphthalenes?

Methodological Answer:

  • Quantum Mechanics : DFT (B3LYP/6-311+G(d,p)) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic reactivity at the naphthalene C2 position .
  • Molecular Dynamics (MD) : Simulate binding trajectories (GROMACS) with target proteins (e.g., Bcl-2) to identify critical residues for -CF₂H interactions .
  • QSAR Modeling : Use partial least squares (PLS) regression on datasets (IC₅₀, logP) to derive predictive equations for anti-inflammatory activity .

Basic: How is environmental persistence evaluated for this compound?

Methodological Answer:

  • Hydrolysis : Incubate in pH 7.4 buffer (37°C, 48 hrs); monitor degradation via HPLC .
  • Photolysis : Expose to UV light (λ = 254 nm); quantify byproducts via GC-MS .
  • Biodegradation : OECD 301F test with activated sludge; measure BOD₅/COD ratios .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor Suzuki coupling progress .
  • Design of Experiments (DoE) : Optimize parameters (catalyst, solvent, temperature) via response surface methodology (RSM) .
  • Quality Control : Implement LC-MS purity checks (>98%) and polymorph screening (PXRD) .

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